molecular formula C12H9ClINO B8560627 3-(Benzyloxy)-6-chloro-2-iodopyridine

3-(Benzyloxy)-6-chloro-2-iodopyridine

Cat. No. B8560627
M. Wt: 345.56 g/mol
InChI Key: ZRERKABNZFTBOO-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To an aqueous solution (100 mL) of 2-chloro-5-hydroxypyridine (10.0 g) were added sodium carbonate (16.3 g) and iodine (10.8 g), and the mixture was stirred at room temperature for 5 days. The reaction mixture was acidified to pH=5 with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a yellow solid. The obtained solid was recrystallized from methanol to give a brown solid. To a solution (200 mL) of the obtained solid in acetone were added benzyl bromide (8.02 mL) and potassium carbonate (15.5 g), and the mixture was stirred overnight with heating under reflux. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (0-30% ethyl acetate/hexane) to give the title object compound (18.4 g, 69%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ ppm 5.17 (s, 2H), 6.97 (d, J=8.4 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 7.30-7.47 (m, 5H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
8.02 mL
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[I:15]I.Cl.[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:18]([O:8][C:5]1[C:4]([I:15])=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
16.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10.8 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
8.02 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
15.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give a brown solid
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (0-30% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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